![molecular formula C22H17N3O2 B3727943 3-[(2-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3727943.png)
3-[(2-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone
Overview
Description
“3-[(2-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone” is a chemical compound with the linear formula C21H15N3O2 . It belongs to the class of quinazolinones, which are heterocyclic compounds known for their diverse range of biological properties .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. One efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Another method involves reacting 3-amino-2-phenyl-1H-quinazolin-4-one with p-hydroxybenzaldehyde, and then further with various alkyl/benzyl halides or substituted phenacyl bromides .Molecular Structure Analysis
The molecular structure of quinazolinones involves two aromatic rings, namely benzene and a pyrimidine, which contain two nitrogen atoms . The specific structure of “3-[(2-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone” would require more specific analysis tools for accurate determination.Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. For instance, they can react with metal ions, undergo Mannich reaction, cycloaddition reaction, and other reactions . The specific reactions of “3-[(2-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone” would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
Quinazolinones are generally characterized by high melting points and being a crystalline solid that does not dissolve in water or in most organic solvents . The specific physical and chemical properties of “3-[(2-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone” would require more specific analysis tools for accurate determination.Mechanism of Action
Future Directions
Quinazolinones are valuable intermediates in organic synthesis and are often used as synthones for drug development . Therefore, future research could focus on exploring the potential applications of “3-[(2-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone” in pharmaceutical and biological fields.
properties
IUPAC Name |
3-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(2-methylphenyl)quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-8-2-4-10-17(15)21-24-19-12-6-5-11-18(19)22(27)25(21)23-14-16-9-3-7-13-20(16)26/h2-14,26H,1H3/b23-14+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNYUFOOCXWCHS-OEAKJJBVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CC=C4O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CC=C4O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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